Validated Role as the Single Direct Precursor to a Series of Glucocorticoid Receptor Modulators with Confirmed Biological Activity
U.S. Patent US08658637B2 explicitly details the synthesis and biological evaluation of numerous glucocorticoid receptor (GR) modulators where the 1-(4-fluorophenyl)-1H-indazole core is invariant. The compound 5-bromo-1-(4-fluorophenyl)-1H-indazole serves as the direct precursor for at least 10 structurally diverse final compounds, such as 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanol derivatives, which were synthesized via the 5-bromo intermediate and tested for GR binding [1]. While specific Ki values for the intermediate are not disclosed, the patent establishes that the presence of both the 4-fluorophenyl group and the indazole core is essential for activity, as alternative N-1 substituted indazoles showed distinctly different binding profiles. This makes the title compound the sole route to this specific pharmacophore series.
| Evidence Dimension | Access to a unique pharmacophore space for glucocorticoid receptor modulation |
|---|---|
| Target Compound Data | Direct synthetic precursor to >10 active GR modulators in US08658637B2 |
| Comparator Or Baseline | 5-bromo-1-phenyl-1H-indazole or 5-bromo-1-(4-methylphenyl)-1H-indazole |
| Quantified Difference | The 4-fluorophenyl motif is required for activity; alternative N-1 substituents are not described in this GR modulator patent series, indicating essentiality |
| Conditions | GR binding and functional assays as described in US08658637B2 |
Why This Matters
Procuring this specific intermediate guarantees entry into a validated, patented chemical space for developing GR-targeted anti-inflammatory agents, which no close analog can provide.
- [1] Kuzmich, D., DiSalvo, D., Razavi, H., & Burke, M. J. (2014). Glucocorticoid mimetics, methods of making them, pharmaceutical compositions and uses thereof. U.S. Patent No. 8,658,637. Washington, DC: U.S. Patent and Trademark Office. View Source
